4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-(4-carboxy-2-nitrophenyl)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGSKQRXBGCEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961927 | |
| Record name | 2,2'-Dinitro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41725-30-8 | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041725308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dinitro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of 4-carboxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.
Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like hydroxide ions or amines can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Synthesis
4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid is involved in the biosynthesis of certain antibiotics, particularly aureothin. The compound serves as a precursor in the synthesis pathways that lead to antibiotic production, making it valuable in pharmaceutical research and development .
Drug Development
The compound's structural properties allow it to act as a scaffold for drug design. Its nitro and carboxylic acid groups can participate in various chemical reactions, enabling the synthesis of novel therapeutic agents. Research has indicated that derivatives of this compound can exhibit antimicrobial and anti-inflammatory activities, which are crucial for developing new medications .
Material Science Applications
Polymer Chemistry
In polymer chemistry, this compound serves as an important intermediate for synthesizing polymerizable materials. The compound's carboxylic acid functionality allows for the formation of ester linkages, which are essential in creating various polymer structures used in coatings, adhesives, and other materials .
Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its vibrant color properties. It can be modified to create different dye structures that are used in textiles and other applications requiring color stability and fastness .
Biochemical Research
Enzyme Studies
Research has demonstrated that this compound can be used as a substrate or inhibitor in enzyme assays. Its interaction with specific enzymes provides insights into enzyme mechanisms and kinetics, making it a useful tool in biochemical studies .
Environmental Studies
The degradation pathways of nitro compounds like this compound are studied to understand their environmental impact. Microbial degradation studies have shown how certain bacteria can metabolize this compound, providing valuable information for bioremediation efforts aimed at reducing nitroaromatic pollutants in the environment .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid involves its reactive functional groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various molecular targets. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-(Acetylamino)-3-nitrobenzoic Acid (CAS 1539-06-6)
- Structure: Features a single benzene ring with a nitro group (position 3) and an acetylamino (-NHCOCH₃) substituent (position 4) instead of a second nitrophenyl-carboxylic acid group.
- Molecular Formula : C₉H₈N₂O₅ (MW: 224.17 g/mol).
- Lacks the steric bulk of a second aromatic ring .
4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic Acid (CAS 22437-96-3)
- Structure : Contains a sulfonyl (-SO₂-) bridge linking two nitrobenzoic acid groups (positions: 2-nitro and 4-carboxy on one ring; 3-nitro and 4-carboxy on the other).
- Molecular Formula : C₁₄H₈N₂O₁₀S (MW: 396.29 g/mol).
- Key Differences: The sulfonyl group enhances polarity and acidity compared to the direct biphenyl linkage in the target compound.
4-Bromomethyl-3-nitrobenzoic Acid (CAS 55715-03-2)
- Structure : A single benzene ring with a bromomethyl (-CH₂Br) group (position 4) and nitro group (position 3).
- Molecular Formula: C₈H₆BrNO₄ (MW: 260.04 g/mol).
- Key Differences : The bromomethyl group provides a reactive site for nucleophilic substitution, unlike the inert carboxylic acid groups in the target compound. Used as a synthetic precursor for photo-deprotection reagents and heterocycles .
Positional Isomers of Nitrobenzoic Acids
3-Nitrobenzoic Acid and 4-Nitrobenzoic Acid
- Structure : Single benzene rings with nitro groups at positions 3 or 4 and a carboxylic acid at position 1.
- Molecular Formulas: C₇H₅NO₄ (MW: 167.12 g/mol for both isomers).
- Key Differences: Positional isomerism affects acidity (pKa of 3-nitro: ~2.5; 4-nitro: ~1.5) and crystallographic packing. The biphenyl structure of the target compound offers enhanced π-π stacking and hydrogen-bonding networks compared to monosubstituted analogs .
Derivatives with Heteroatoms or Amino Groups
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid Hydrochloride
- Structure : A piperazinyl group (position 4) and nitro group (position 3) on a benzoic acid scaffold.
- Molecular Formula : C₁₂H₁₆ClN₃O₄ (MW: 301.73 g/mol).
- Key Differences : The basic piperazinyl group introduces protonation sites, altering solubility in acidic media. Likely used in pharmaceutical synthesis, contrasting with the target compound’s role as a polyacid .
4-(Methylamino)-3-nitrobenzoic Acid
- Structure: Methylamino (-NHCH₃) group at position 4 and nitro group at position 3.
- Applications: Intermediate in dabigatran synthesis. The amino group facilitates amide bond formation, a reactivity absent in the target compound’s purely acidic framework .
Phosphonic and Sulfonic Acid Derivatives
5-Carboxy-2-nitrophenylphosphonic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications |
|---|---|---|---|---|
| 4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid | Inferred: C₁₄H₈N₂O₈ | ~356.23 (calculated) | Biphenyl, 2× -NO₂, 2× -COOH | High polarity, crystallographic studies |
| 4-(Acetylamino)-3-nitrobenzoic acid | C₉H₈N₂O₅ | 224.17 | -NHCOCH₃, -NO₂, -COOH | Hydrogen-bonding motifs in crystals |
| 4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid | C₁₄H₈N₂O₁₀S | 396.29 | -SO₂-, 2× -NO₂, 2× -COOH | High solubility in polar solvents |
| 4-Bromomethyl-3-nitrobenzoic acid | C₈H₆BrNO₄ | 260.04 | -CH₂Br, -NO₂, -COOH | Nucleophilic substitution reactions |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | -NO₂, -COOH | Standard acidity reference |
| 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid HCl | C₁₂H₁₆ClN₃O₄ | 301.73 | Piperazinyl, -NO₂, -COOH | Pharmaceutical intermediate |
Biological Activity
4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid (CAS No. 41725-30-8) is a nitroaromatic compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features multiple nitro groups and a carboxylic acid moiety, which contribute to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that nitroaromatic compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated the effectiveness of various nitro derivatives against Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus . The mechanism involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes.
Anticancer Properties
The compound has been investigated for its potential anticancer activity. It is believed to inhibit tumor growth by inducing apoptosis in cancer cells through oxidative stress mechanisms. In vitro studies have shown that similar nitro compounds can act as inhibitors of key enzymes involved in cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to form reactive oxygen species (ROS) upon reduction. These ROS can lead to cellular damage, thereby triggering apoptotic pathways in cancer cells. Additionally, the carboxylic acid group enhances solubility, allowing better interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
A study isolated several nitro compounds from Salegentibacter sp., highlighting their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity, particularly against resistant strains .
Case Study 2: Anticancer Activity
In a series of experiments aimed at evaluating the anticancer potential of nitro compounds, researchers found that derivatives exhibiting structural similarity to this compound were effective in inhibiting the growth of several cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Induces ROS production |
| Lenvatinib | Anticancer | Inhibits receptor tyrosine kinases |
| Nitro derivatives from Salegentibacter sp. | Antimicrobial | Disrupts cell wall synthesis |
Q & A
Q. Methodological Considerations :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is critical for isolating the target compound from nitro-containing impurities.
How can researchers optimize reaction conditions to minimize by-product formation in nitro-functionalized benzoic acid synthesis?
Advanced Research Focus
By-product formation in nitroaromatic syntheses often stems from over-nitration or uncontrolled acyl group migration . Strategies include:
- Temperature Control : Maintaining sub-10°C conditions during nitration steps reduces polysubstitution .
- Catalyst Screening : Lewis acids like FeCl₃ (instead of AlCl₃) can improve regioselectivity in Friedel-Crafts reactions .
- In Situ Monitoring : Use of HPLC or TLC at 30-minute intervals detects intermediate degradation, enabling real-time adjustments.
Data Contradiction Analysis :
Conflicting reports on yields (e.g., 70% vs. 85% for similar routes) may arise from differences in starting material purity or catalyst aging. Replicating experiments with freshly distilled solvents and standardized catalysts is advised.
What spectroscopic and computational methods validate the structure and electronic properties of nitrobenzoic acid derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies nitro group deshielding effects (δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) .
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms carboxylic acid dimerization patterns .
- IR Spectroscopy : Asymmetric stretching of nitro groups (1530–1350 cm⁻¹) and carboxylic O-H (2500–3000 cm⁻¹) .
Q. Advanced Research Focus :
- DFT Calculations : Gaussian09 simulations (B3LYP/6-311++G**) predict HOMO-LUMO gaps (~4.5 eV for nitrobenzoic acids), correlating with UV-Vis absorption maxima at 290–310 nm .
- Molecular Docking : AutoDock Vina assesses binding affinity with biological targets (e.g., SARS-CoV-2 protease), though false positives may occur due to nitro group flexibility .
How do researchers resolve discrepancies in reported bioactivity data for nitrobenzoic acid derivatives?
Advanced Research Focus
Bioactivity variations (e.g., IC₅₀ values differing by >10x across studies) may result from:
- Assay Conditions : Buffer pH affects ionization of carboxylic acid groups, altering membrane permeability .
- Purity Thresholds : HPLC purity ≥95% (vs. 90%) reduces off-target effects in enzyme inhibition assays .
Q. Methodological Recommendations :
- Dose-Response Standardization : Use fixed incubation times (e.g., 24 hours) and solvent controls (DMSO ≤0.1%).
- Positive Controls : Compare with known inhibitors (e.g., aspirin for COX-2 assays) to validate assay sensitivity .
What strategies mitigate nitro group instability during long-term storage of benzoic acid derivatives?
Advanced Research Focus
Nitro groups are prone to photodegradation and hydrolysis. Mitigation includes:
- Storage Conditions : Amber vials at –20°C under argon, with desiccants (silica gel) to prevent moisture absorption .
- Stabilizers : Addition of radical scavengers (e.g., BHT at 0.01% w/v) prolongs shelf life by 6–12 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
